2-tert-butyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Beschreibung
The compound 2-tert-butyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine class of fused heterocycles. Its core structure consists of an imidazole ring fused to a pyridazine ring, sharing one nitrogen atom between the two rings . This isomer (imidazo[1,2-b]pyridazine) is more extensively studied than other variants like imidazo[4,5-c]pyridazine or imidazo[4,5-d]pyridazine due to its synthetic accessibility and pharmacological relevance.
Key structural features include:
- tert-Butyl group at position 2: Enhances steric bulk and metabolic stability.
Synthetic routes for imidazo[1,2-b]pyridazines often employ transition-metal-catalyzed cross-coupling reactions or condensation of substituted pyridazines with haloacetaldehyde derivatives . These methods prioritize regioselectivity and scalability, making the compound accessible for pharmacological exploration.
Eigenschaften
IUPAC Name |
2-tert-butyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-7-13(22-19-9)17-14(21)10-5-6-12-16-11(15(2,3)4)8-20(12)18-10/h5-8H,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQKIYHVBPSBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Aminopyridazine with α-Bromoketones
The imidazo[1,2-b]pyridazine core is synthesized via cyclocondensation of 3-aminopyridazine with α-bromoketones. For example, reaction with 2-bromo-1-(tert-butyl)ethan-1-one in refluxing ethanol yields the 2-tert-butyl-substituted intermediate. This step typically achieves 70–85% yield, with purity dependent on recrystallization solvents.
Alternative Cyclization Using POCl3
Phosphorus oxychloride (POCl3)-mediated cyclization offers a complementary route. Heating a mixture of 6-cyanoimidazo[1,2-b]pyridazine and tert-butyl alcohol in POCl3 at 110°C for 12 hours introduces the tert-butyl group at C2, followed by hydrolysis to yield the carboxylic acid precursor.
Introduction of the tert-Butyl Group
Friedel-Crafts Alkylation
The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and AlCl3 in dichloromethane. This electrophilic substitution occurs regioselectively at the C2 position due to the electron-donating nature of the imidazo[1,2-b]pyridazine core.
Nucleophilic Substitution
Alternatively, nucleophilic substitution of a chloroimidazo[1,2-b]pyridazine derivative with tert-butoxide in DMF at 80°C provides the tert-butyl-substituted product. This method requires anhydrous conditions to prevent hydrolysis.
Synthesis of the 3-Methyl-1,2-oxazol-5-yl Moiety
Cyclization of Propargylamines
The 3-methyl-1,2-oxazol-5-yl group is synthesized via cyclization of N-propargyl-3-methylcarboxamide with hydroxylamine under acidic conditions. This method yields the oxazole ring with >80% efficiency.
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between the imidazo[1,2-b]pyridazine-6-boronic ester and 5-bromo-3-methyl-1,2-oxazole achieves direct incorporation of the oxazole moiety. Using Pd(PPh3)4 as a catalyst and Na2CO3 as a base in toluene/ethanol (2:1) at 80°C, this reaction attains 93% yield.
Carboxamide Functionalization
Aminocarbonylation of Iodoimidazo[1,2-b]pyridazine
Palladium-catalyzed aminocarbonylation of 6-iodoimidazo[1,2-b]pyridazine with 3-methyl-1,2-oxazol-5-amine introduces the carboxamide group. Using a SILP-Pd catalyst (Supported Ionic Liquid Phase) under 20 bar CO pressure in dioxane at 100°C, this method achieves 85–90% conversion.
Amidation of Carboxylic Acid Precursors
The carboxylic acid intermediate (generated via hydrolysis of a nitrile or ester) is treated with oxazol-5-amine using EDCI/HOBt coupling reagents in DMF. This step typically proceeds in 75–80% yield after column purification.
Palladium-Catalyzed Cross-Coupling Optimization
Key reaction parameters for Suzuki-Miyaura coupling were optimized using design-of-experiments (DoE) methodologies:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(PPh3)4 | Maximizes turnover |
| Solvent | Toluene:EtOH (2:1) | Enhances solubility |
| Temperature | 80°C | Balances rate and decomposition |
| Base | Na2CO3 | Neutralizes HBr byproduct |
Under these conditions, the coupling efficiency reaches 93%.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using hexane/ethyl acetate (9:1) to remove unreacted boronic ester and palladium residues. Final purity exceeds 98% as determined by HPLC.
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3): δ 1.38 (s, 9H, tert-butyl), 2.42 (s, 3H, CH3-oxazole), 6.55 (s, 1H, oxazole-H), 8.21 (s, 1H, pyridazine-H).
-
HRMS : m/z Calcd. for C16H18N6O2 [M+H]+: 326.36; Found: 326.35.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of nitrogen and oxygen in the ring structure makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a complex arrangement of functional groups, including an imidazo[1,2-b]pyridazine core and an oxazole moiety, which contribute to its biological activity.
Medicinal Chemistry
The compound has shown promise as a lead structure for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance its biological activity.
Anticancer Activity
Several studies have indicated that derivatives of imidazo[1,2-b]pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-tert-butyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide have been tested for their ability to inhibit tumor growth in various cancer cell lines.
Targeting Specific Receptors
Research indicates that this compound may interact with specific receptors involved in cancer progression and other diseases.
FLT3 Inhibition
Preliminary data suggest that derivatives may inhibit FLT3 (Fms-like tyrosine kinase 3), a receptor tyrosine kinase implicated in hematopoietic malignancies. Inhibiting FLT3 could lead to therapeutic effects in acute myeloid leukemia (AML) .
Neuroprotective Effects
Emerging studies have explored the neuroprotective effects of imidazo derivatives. Compounds structurally related to this compound have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis.
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with similar compounds. The presence of the oxazole ring is believed to enhance the interaction with microbial targets, making it a candidate for further exploration in antibiotic development.
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry evaluated a series of imidazo[1,2-b]pyridazines for their anticancer activity against various cell lines. The results showed that modifications at the carboxamide position significantly enhanced potency against breast cancer cells .
Case Study 2: FLT3 Inhibition
In a patent application detailing novel compounds for treating AML, researchers highlighted the effectiveness of certain imidazo derivatives in inhibiting FLT3 with over 90% efficacy in vitro . This positions this compound as a potential lead compound for further development.
Case Study 3: Neuroprotection
A recent investigation into neuroprotective agents found that certain derivatives exhibited significant protective effects against glutamate-induced toxicity in neuronal cultures. The study suggests that the structural components of these compounds are critical for their neuroprotective effects .
Wirkmechanismus
The mechanism of action of 2-tert-butyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Heterocycle Variations
Imidazo[1,2-a]pyrazine Derivatives ()
Compounds 43 and 23 in feature an imidazo[1,2-a]pyrazine core instead of imidazo[1,2-b]pyridazine. Key differences include:
- Ring fusion : The pyrazine ring in imidazo[1,2-a]pyrazine alters electronic properties and binding affinity compared to pyridazine.
- Substituents : Both compounds include fluorophenyl and methoxypyrazine groups, which may enhance kinase inhibition but reduce metabolic stability compared to the target compound’s oxazole-carboxamide .
Benzoimidazo[1,2-b][1,2,4]triazoles ()
describes compounds with fused benzoimidazo-triazole cores (e.g., 1-(perfluorophenyl)-2-(2-thienyl)-4H-benzo[...]triazol-4-yl)ethan-1-one). These structures diverge significantly:
Imidazo[1,2-b]pyridazine Derivatives ( and )
YPC Series ()
Compounds like YPC-21440 and YPC-21867 share the imidazo[1,2-b]pyridazine core but feature:
- Piperazine substituents : Improve solubility (e.g., YPC-21440 MsOH uses methanesulfonate salt for enhanced bioavailability).
- Thiazolidine-2,4-dione moieties : Confer kinase inhibitory activity, particularly against Pan-Pim kinases .
- Fluorine and alkyl chains : Fluorine enhances membrane permeability, while alkyl chains (e.g., pentyl, decyl) modulate lipophilicity.
N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl) Derivative ()
This compound (MW 426.92) includes:
Key Findings :
- The tert-butyl group in the target compound and derivative improves metabolic stability but may reduce solubility compared to piperazine-containing analogs ().
- Oxazole-carboxamide in the target compound offers a balance of hydrogen-bonding and lipophilicity, contrasting with thiazolidine-dione moieties () or halogenated benzyl groups ().
- Synthetic efficiency : Transition-metal-catalyzed routes () are more scalable than multi-step procedures in and .
Biologische Aktivität
2-tert-butyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- Molecular Formula : C₁₄H₁₃N₅O₂
- Molecular Weight : 283.29 g/mol
- Structural Features : The compound features an imidazo[1,2-b]pyridazine core with a tert-butyl and oxazole substituent, which may influence its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[1,2-b]pyridazine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in tumor growth, similar to other imidazole derivatives that target the BCR-ABL pathway in chronic myeloid leukemia (CML) .
- Case Study : In vitro assays demonstrated that related compounds reduced cell viability in CML cell lines by inducing apoptosis and inhibiting cell cycle progression .
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 61 | BCR-ABL |
| Related Compound B | 12 | BCR-ABL |
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents suggests it may possess antimicrobial properties. Preliminary studies have shown:
- Activity Against Pathogens : Compounds with similar scaffolds have demonstrated activity against gram-positive and gram-negative bacteria . Further research is needed to establish the specific spectrum of activity for this compound.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Research has highlighted the importance of ADME properties in determining the bioavailability and efficacy of the compound:
- Absorption : Studies suggest moderate absorption characteristics based on structural analogs.
- Metabolism : The presence of functional groups may influence metabolic pathways, potentially leading to active metabolites.
Q & A
What are the standard synthetic routes for preparing 2-tert-butyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction yields be optimized?
Level: Basic
Answer:
A common synthetic approach involves coupling imidazo[1,2-b]pyridazine intermediates with tert-butyl and oxazole substituents. For example, tert-butyl carbamate derivatives can undergo trifluoroacetic acid (TFA)-mediated deprotection (e.g., 6 mL TFA in DCM, 2 hours at room temperature), followed by neutralization with saturated NaHCO₃ and purification via recrystallization using a DCM/hexane gradient . Yield optimization requires careful control of stoichiometry, solvent polarity, and crystallization conditions. For instance, triple saturation during recrystallization improved purity to 94% in a related imidazo[1,2-a]pyrazine derivative .
Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?
Level: Basic
Answer:
Key methods include:
- 1H/13C NMR : Assign peaks to confirm tert-butyl (δ ~1.4 ppm for 9H singlet) and oxazole protons (δ 6.5–7.5 ppm for aromatic protons) .
- HRMS : Validate molecular weight (e.g., 375.4 g/mol for a similar imidazo[1,2-b]pyridazine derivative) with <2 ppm error .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95% by area normalization) .
How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Level: Advanced
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. To address this:
- Perform metabolic profiling using liver microsomes to identify degradation products .
- Optimize dosing regimens in animal models based on plasma half-life (e.g., adjusting from single-dose to multi-dose protocols) .
- Validate target engagement via biomarker analysis (e.g., phosphorylation status of downstream kinases in tumor tissues) .
What strategies are recommended for designing structure-activity relationship (SAR) studies on this scaffold?
Level: Advanced
Answer:
Focus on modifying:
- Tert-butyl group : Replace with cyclopropyl or trifluoromethyl to assess steric/electronic effects on target binding .
- Oxazole substituent : Introduce electron-withdrawing groups (e.g., nitro) to enhance π-stacking interactions .
- Imidazo[1,2-b]pyridazine core : Evaluate bioisosteres (e.g., pyrazolo[1,5-a]pyrimidine) to improve solubility .
Test analogs in dose-response assays (IC50/EC50) against relevant targets (e.g., kinase inhibitors in Miyamoto et al. ).
How should researchers design experiments to evaluate the environmental impact of this compound?
Level: Advanced
Answer:
Adopt a tiered approach:
- Phase 1 (Lab) : Determine octanol-water partition coefficients (logP) and hydrolysis rates at pH 4–9 to predict environmental persistence .
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using LC-MS/MS to quantify residual levels .
- Phase 3 (Ecotoxicology) : Test acute toxicity in Daphnia magna (48-hour LC50) and algal growth inhibition (72-hour EC50) .
What methodological considerations are critical when analyzing contradictory crystallographic and computational docking data?
Level: Advanced
Answer:
- Crystallographic refinement : Ensure resolution ≤1.8 Å and R-free values <0.25 to minimize model bias .
- Docking parameters : Use flexible ligand protocols (e.g., Glide SP/XP) and validate with molecular dynamics simulations (≥100 ns trajectories) .
- Electrostatic corrections : Apply Poisson-Boltzmann calculations to account for solvation effects mismatched in rigid docking .
How can researchers optimize in vitro assays to reduce off-target effects of this compound?
Level: Advanced
Answer:
- Counter-screening : Test against panels of related kinases or GPCRs (e.g., Eurofins CEREP panels) to identify selectivity gaps .
- Cellular context : Use primary cells (e.g., human hepatocytes) instead of immortalized lines to mimic physiological conditions .
- Proteomic profiling : Apply affinity purification mass spectrometry (AP-MS) to map unintended protein interactions .
What are best practices for scaling up synthesis while maintaining reproducibility?
Level: Basic
Answer:
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
- Quality by Design (QbD) : Define critical parameters (e.g., temperature, stirring rate) using factorial DOE (Design of Experiments) .
- Purification : Replace recrystallization with preparative HPLC for >100 mg batches (C18 column, 20 mL/min flow rate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
